N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 899945-35-8
VCID: VC7523696
InChI: InChI=1S/C20H18ClN3O3S/c1-2-27-17-9-7-16(8-10-17)24-12-11-22-19(20(24)26)28-13-18(25)23-15-5-3-14(21)4-6-15/h3-12H,2,13H2,1H3,(H,23,25)
SMILES: CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C20H18ClN3O3S
Molecular Weight: 415.89

N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

CAS No.: 899945-35-8

Cat. No.: VC7523696

Molecular Formula: C20H18ClN3O3S

Molecular Weight: 415.89

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide - 899945-35-8

Specification

CAS No. 899945-35-8
Molecular Formula C20H18ClN3O3S
Molecular Weight 415.89
IUPAC Name N-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C20H18ClN3O3S/c1-2-27-17-9-7-16(8-10-17)24-12-11-22-19(20(24)26)28-13-18(25)23-15-5-3-14(21)4-6-15/h3-12H,2,13H2,1H3,(H,23,25)
Standard InChI Key JJCCKIMRUCMITD-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Reactivity

  • Hydrolysis: The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

  • Oxidation: The sulfur atom in the thioether linkage may allow for oxidation reactions, potentially leading to sulfoxides or sulfones under appropriate conditions.

  • Nucleophilic Substitution: The pyrazine ring can participate in nucleophilic substitution reactions due to its electron-rich nature.

Synthesis

The synthesis of such compounds typically involves multi-step organic synthesis techniques. A common method might include:

  • Step 1: Formation of the pyrazine ring through condensation reactions.

  • Step 2: Introduction of the 4-ethoxyphenyl group via nucleophilic substitution.

  • Step 3: Formation of the thioether linkage by reacting with a suitable thiol.

  • Step 4: Acylation to introduce the acetamide group.

These steps require careful control of reaction conditions and purification processes to yield the desired product with high purity.

Potential Applications

While specific data on N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is limited, compounds with similar structures have shown promise in pharmaceutical applications, particularly as anti-cancer and anti-inflammatory agents. The unique combination of functional groups in this compound could contribute to its pharmacological profile, making it a candidate for further investigation in medicinal chemistry.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamideNot specifiedApproximately 465.6Anti-cancer, Anti-inflammatory
N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamideC23H20ClN3O3S2486Non-human research
N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamideDeduced: C22H21ClN4O3SApproximately 446Potential anti-cancer, anti-inflammatory

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